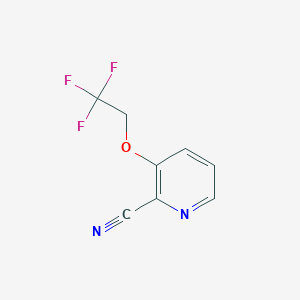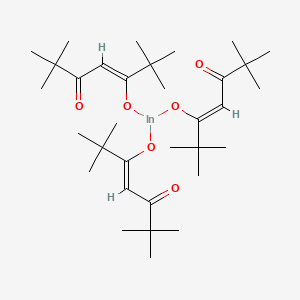
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is a type of organometallic compound . Similar compounds have been used as precursors for the formation of thin films by CECVD , as NMR shift reagents , and as doping agents in GaN light-emitting diodes .
Molecular Structure Analysis
The molecular structure of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecules have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry .Scientific Research Applications
Molecular Structure and Coordination Geometry
- Research has revealed the molecular structure and coordination geometry of compounds similar to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III). For example, tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) demonstrates a structure with three chelate rings forming a distorted trigonal prism around the central lutetium ion (Onuma, Inoue, & Shibata, 1976). Similar studies on indium complexes show a distorted anti-prismatic InO6 coordination geometry (Belova et al., 2013).
Triboluminescence and Sensing Applications
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) and its analogs have shown potential in triboluminescence, which is of interest for developing damage sensors in composite materials. For instance, triboluminescent lanthanide complexes with similar structures have been studied for this purpose (Clegg et al., 2000).
Intramolecular Rearrangements and Stability
- The molecular structure of tris(2,2,6,6-tetramethyl-heptanedionato)indium(III) and related complexes plays a significant role in their intramolecular rearrangements and stability. This aspect has been thoroughly studied using DFT calculations, revealing insights into geometrical structures and coordination polyhedra of these complexes (Belova, Sliznev, Zhukova, & Girichev, 2011).
Applications in Adduct Formation and Spectroscopy
- These compounds are also involved in the formation of adducts with other chemicals, which is crucial for their applications in spectroscopy and sensing technologies. The study of adducts of lanthanide β-diketonates has provided insights into their stoichiometry and stability, which are essential for their practical applications (Catton, Hart, & Moss, 1976).
Potential in Luminescence Sensing
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) and related compounds have potential applications in luminescence sensing, particularly in detecting specific biological substrates. Studies on similar lanthanide complexes indicate their efficacy in sensing applications related to nervous systems and taste receptors (Tsukube, Yano, & Shinoda, 2009).
Mechanism of Action
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III), also known as In(thd)3, is a metal β-diketonate . These compounds are of considerable interest due to their properties, which allow them to be used for low-temperature gas-phase metal transport . The primary targets of In(thd)3 are the substrates where it is deposited during chemical vapour deposition (CVD) processes .
Mode of Action
In(thd)3 interacts with its targets through a process known as CVD. During this process, In(thd)3 is vaporized and transported to the substrate, where it decomposes or reacts to form a solid deposit . The molecules of In(thd)3 have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry . The coordination geometries of the metal atoms in these complexes are conveniently described in terms of the twist angle, θ, which is defined as the angle of internal rotation of the upper and lower triangles of oxygen atoms in the MO6 coordination polyhedra relative to their positions in the D3h reference configuration .
Biochemical Pathways
The biochemical pathways affected by In(thd)3 are primarily related to the formation of thin films on substrates during CVD processes . The exact pathways can vary depending on the specific reactions involved in the CVD process and the nature of the substrate.
Pharmacokinetics
In the context of cvd, the properties of in(thd)3, such as its volatility and reactivity, play a crucial role in determining its deposition rate and the quality of the films it forms .
Result of Action
The result of In(thd)3 action is the formation of thin films on substrates during CVD processes . These films can have various applications, depending on the nature of the substrate and the specific CVD process used.
Action Environment
The action of In(thd)3 is influenced by several environmental factors. The temperature is particularly important, as it affects the volatility of In(thd)3 and hence its transport to the substrate . Additionally, the nature of the substrate and the specific conditions of the CVD process, such as the presence of other gases, can also influence the action, efficacy, and stability of In(thd)3 .
Properties
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGYGRXJLEUTO-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57InO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)
![4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3130279.png)


![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

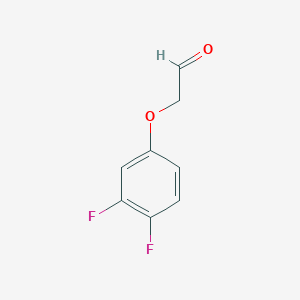
![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)
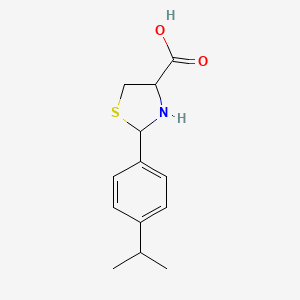
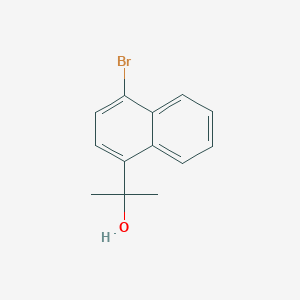
![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)

